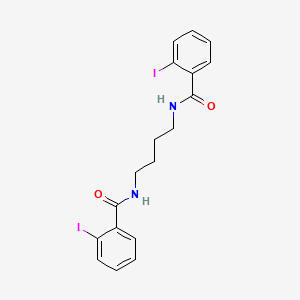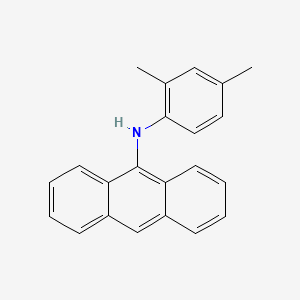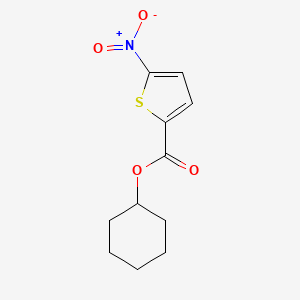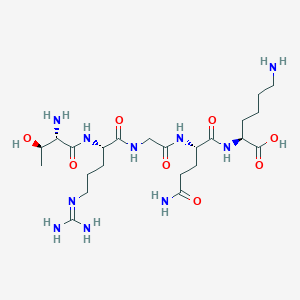
3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of 3-hydroxyoxindoles. These compounds are known for their significant biological activities and are often used as scaffolds in drug design and synthesis. The presence of the 3-hydroxy group and the indole moiety makes this compound a promising candidate for various pharmacological applications.
Métodos De Preparación
The synthesis of 3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of N-substituted isatins with appropriate reagents. One common method includes the use of alkynes and palladium-catalyzed coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents like hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution are commonly used.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
3-Hydroxy-1-phenyl-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can be compared with other 3-hydroxyoxindoles, such as:
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Known for its anticancer and antimicrobial activities.
5-Bromo-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one: Exhibits specific antibacterial activity against Staphylococcus aureus.
N-Substituted 5,6-Dimethoxy-1H-indole Derivatives: These compounds have shown significant antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.
Propiedades
Número CAS |
651007-44-2 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-hydroxy-1-phenyl-3-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C17H13NO2/c1-2-12-17(20)14-10-6-7-11-15(14)18(16(17)19)13-8-4-3-5-9-13/h1,3-11,20H,12H2 |
Clave InChI |
XHYAEIZGOBMPIM-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)

![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)


![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)


![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)
![1-(tert-butyldimethylsilyl)-5-(4-(dimethylamino)phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12600140.png)
![N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide](/img/structure/B12600151.png)

